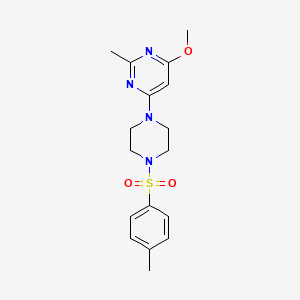
N-(3-(isoxazol-4-yl)propyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Molecular Structure Analysis
Isoxazoles are five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Both of these transformations are sufficiently universal and are equally popular with synthetic chemists .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Synthesis Techniques : Research has detailed the synthesis of complex furan derivatives through the coupling of amine with furan-2-carbonyl chloride and subsequent reactions, showcasing the versatility of furan compounds in organic synthesis (Aleksandrov & El’chaninov, 2017) (El’chaninov & Aleksandrov, 2017).
- Chemical Reactivity : Investigations into the reactivity of furan derivatives, including electrophilic substitution reactions, provide insights into the potential of such compounds for further chemical modifications and the development of novel materials (Lu, Wu, & Yoshikai, 2014).
Biological Applications
- Antiprotozoal Activities : Studies have found that certain isoxazole derivatives exhibit potent antiprotozoal activities, suggesting a promising avenue for the development of new treatments against protozoal infections (Patrick et al., 2007).
- Antimicrobial Properties : Furan-2-carboxamide derivatives have been explored for their antimicrobial properties, with research highlighting their potential as a basis for developing new antimicrobial agents (Cakmak et al., 2022) (Zanatta et al., 2007).
Material Science and Molecular Recognition
- Novel Material Synthesis : Research into the synthesis of furan-based energetic materials demonstrates the compound's potential applications in material science, especially for creating insensitive energetic materials with improved safety profiles (Yu et al., 2017).
Zukünftige Richtungen
Isoxazoles form an important class of 1,2-azoles . Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles . This suggests that there is ongoing interest in the development and application of isoxazoles, including “N-(3-(isoxazol-4-yl)propyl)furan-3-carboxamide”, in the field of medicinal chemistry.
Wirkmechanismus
Isoxazoles
are a class of organic compounds that contain a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom . They have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, and antidepressant effects . The specific biological activity of an isoxazole derivative can depend on the nature and position of various substituent groups on the isoxazole ring .
Furan derivatives
are another class of organic compounds that have been found to exhibit a wide range of biological and pharmacological properties . Furan-containing compounds have been used as medicines in a number of different disease areas . The specific biological activity of a furan derivative can also depend on the nature and position of various substituent groups on the furan ring .
Eigenschaften
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11(10-3-5-15-8-10)12-4-1-2-9-6-13-16-7-9/h3,5-8H,1-2,4H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRAPTMTKNHVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCCC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

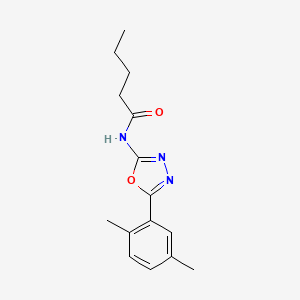
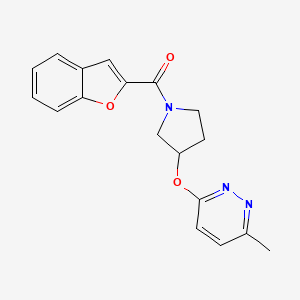
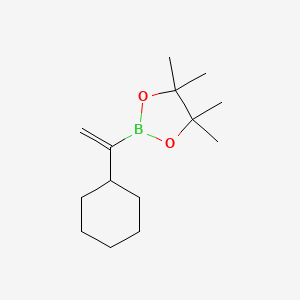
![phenyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B2702376.png)
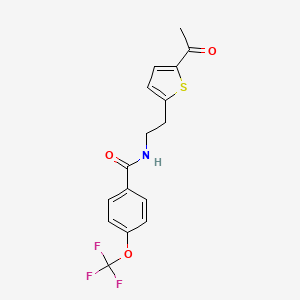
![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2702378.png)
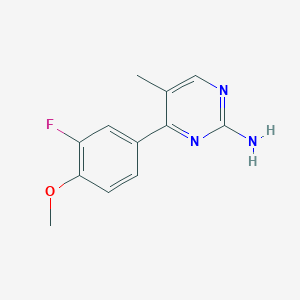
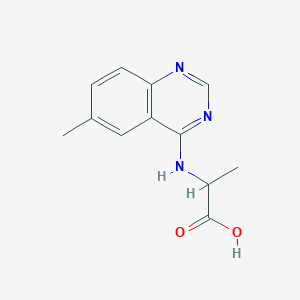
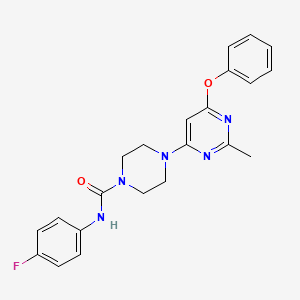
![5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole](/img/structure/B2702384.png)
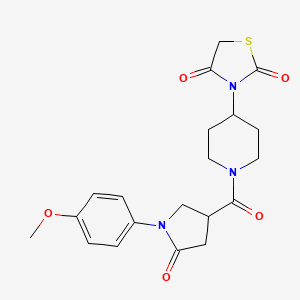
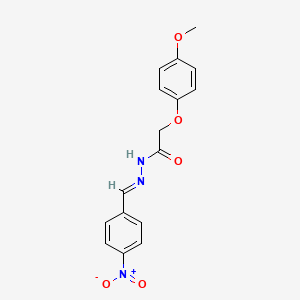
![4-fluoro-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2702389.png)
